Product packaging for 5-Ethynyl-1-(oxan-4-yl)pyrazole(Cat. No.:CAS No. 2490401-48-2)

5-Ethynyl-1-(oxan-4-yl)pyrazole

Cat. No.: B2938409
CAS No.: 2490401-48-2
M. Wt: 176.219
InChI Key: BBKLQXVCXDNLRX-UHFFFAOYSA-N
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Description

5-Ethynyl-1-(oxan-4-yl)pyrazole (CAS 2490401-48-2) is a high-purity chemical intermediate designed for research and development applications, particularly in medicinal chemistry and drug discovery. This compound features a molecular formula of C10H12N2O and a molecular weight of 176.22 g/mol . Its structure incorporates a pyrazole core substituted with an ethynyl group and a tetrahydropyran (oxan-4-yl) ring, making it a valuable scaffold for constructing more complex molecules . The ethynyl group serves as a key functional handle, allowing this compound to participate in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) . This reaction is widely used in the synthesis of novel compounds for biological screening, bioconjugation, and the development of molecular probes. Furthermore, pyrazole-based structures are of significant interest in pharmaceutical research. Recent studies highlight similar pyrazole derivatives as key components in the development of potent, covalent thrombin inhibitors with a serine-trapping mechanism of action, demonstrating the potential of this chemotype in creating targeted therapeutics for conditions like thrombosis . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications and is strictly not for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12N2O B2938409 5-Ethynyl-1-(oxan-4-yl)pyrazole CAS No. 2490401-48-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-ethynyl-1-(oxan-4-yl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-2-9-3-6-11-12(9)10-4-7-13-8-5-10/h1,3,6,10H,4-5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBKLQXVCXDNLRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=NN1C2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Theoretical and Computational Investigations of 5 Ethynyl 1 Oxan 4 Yl Pyrazole

Quantum Chemical Calculations

Quantum chemical calculations utilize the principles of quantum mechanics to model and predict the behavior and properties of molecules. openaccessjournals.com These methods are fundamental to modern chemistry, providing insights that complement experimental findings. nextmol.comkallipos.gr However, no specific quantum chemical calculation data has been published for 5-Ethynyl-1-(oxan-4-yl)pyrazole.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules to determine their properties. For many pyrazole (B372694) derivatives, DFT has been employed to understand their structure and reactivity. However, specific DFT studies on this compound are not available in the reviewed literature.

Geometry Optimization and Conformational Analysis

This stage of a computational study involves finding the most stable three-dimensional arrangement of atoms in a molecule—its minimum energy conformation. The process identifies key structural parameters like bond lengths, bond angles, and dihedral angles. For this compound, this analysis would reveal the preferred orientation of the oxane ring relative to the pyrazole ring and the spatial arrangement of the ethynyl (B1212043) group. No such optimized geometry or conformational analysis has been published for this compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps and Spatial Distributions)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference, or "gap," between the HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. An FMO analysis for this compound would map the electron density distribution of these orbitals, indicating the likely sites for nucleophilic and electrophilic attack. There is no published data on the HOMO-LUMO gap or orbital distributions for this specific molecule.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution across a molecule's surface. It is a valuable tool for predicting how a molecule will interact with other charged species. Different colors on the map represent varying electrostatic potentials, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. An MEP map for this compound would identify the reactive sites for intermolecular interactions. This analysis has not been published for the compound.

Ab Initio Methods for Electronic Property Prediction

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on fundamental theoretical principles without using experimental data. While computationally intensive, they can offer very high accuracy for predicting electronic properties. Investigations using these methods for this compound have not been found in the scientific literature.

Computational Spectroscopy and Data Validation

Computational spectroscopy involves simulating a molecule's spectra (e.g., Infrared, Raman, NMR) and comparing the results to experimental data. This process helps to validate the accuracy of the computational model and aids in the interpretation of experimental spectra. There are no published computational or experimental spectra available for this compound to perform such a validation.

Prediction and Comparison of IR and NMR Spectroscopic Data

Computational chemistry, particularly DFT methods like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), is instrumental in predicting the vibrational and nuclear magnetic resonance spectra of molecules. derpharmachemica.commdpi.com These predictions are crucial for the structural elucidation and characterization of novel compounds like this compound.

Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption bands observed in an experimental IR spectrum. For this compound, key predicted vibrational modes would include the C≡C-H stretching of the ethynyl group, typically expected in the 3300-3200 cm⁻¹ region. The C≡C triple bond stretch would appear around 2150-2100 cm⁻¹. Vibrations associated with the pyrazole ring, such as C=N and C=C stretching, are predicted in the 1600-1400 cm⁻¹ range. derpharmachemica.comnih.gov The C-O-C stretching of the oxane ring is anticipated in the 1150-1050 cm⁻¹ region. Comparing these calculated frequencies with experimental data helps confirm the molecular structure. derpharmachemica.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra can also be accurately predicted using computational methods. mdpi.com For this compound, the proton on the ethynyl group (H-C≡) would have a characteristic chemical shift. The protons on the pyrazole ring would appear in the aromatic region, with their specific shifts influenced by the electronic effects of the ethynyl and oxane substituents. The protons of the oxane ring would exhibit complex splitting patterns in the aliphatic region due to their diastereotopic nature and coupling with each other.

Similarly, predicted ¹³C NMR spectra would show distinct signals for the ethynyl carbons, the pyrazole ring carbons, and the carbons of the oxane ring. researchgate.net The accuracy of these predictions, when compared with experimental spectra, provides a high degree of confidence in the assigned structure. mdpi.com

Table 1: Predicted Spectroscopic Data for this compound (Representative Values)

Spectroscopic Data Predicted Value Assignment
IR Frequency (cm⁻¹) ~3300≡C-H stretch
~2120C≡C stretch
~1550Pyrazole C=N stretch
~1100Oxane C-O-C stretch
¹H NMR Chemical Shift (ppm) ~3.1≡C-H
~7.6, ~6.4Pyrazole H
~4.5N-CH (oxane)
~3.5-4.0, ~2.0-2.2Oxane CH₂
¹³C NMR Chemical Shift (ppm) ~83, ~76C≡C
~140, ~130, ~108Pyrazole C
~68Oxane C-O
~55N-CH (oxane)
~32Oxane C

Note: These are representative values based on DFT calculations for similar pyrazole and oxane-containing structures. Actual experimental values may vary.

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their conformational preferences and flexibility.

Conformational Flexibility of the Oxane Ring

The oxane ring in this compound is not static but exists in a dynamic equilibrium of different conformations. The most stable conformation is the chair form, which minimizes both angle and torsional strain. acs.orgnih.gov However, other conformations like the boat and twist-boat are also possible and can be accessed through thermal energy. scielo.org.mxvu.nl

MD simulations can map the potential energy surface of the oxane ring, revealing the energy barriers between different conformations. The chair-to-chair interconversion is a key dynamic process. scielo.org.mxvu.nl For a 1-substituted oxane, the substituent can occupy either an axial or an equatorial position, and the equilibrium between these two chair forms is governed by the steric and electronic nature of the substituent. In the case of the pyrazole group at the 4-position, it is generally expected to preferentially occupy the equatorial position to minimize steric hindrance. Computational studies on similar systems have shown that the energy barrier for the chair-to-boat interconversion is in the range of 10-14 kcal/mol. nih.gov

Reaction Mechanistic Studies via Computational Chemistry

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions, including the formation of this compound. By calculating the energies of reactants, transition states, and products, the most likely reaction pathway can be determined. nih.govnih.gov

The synthesis of this compound likely involves two key steps: the formation of the 1-(oxan-4-yl)pyrazole core and the subsequent introduction of the ethynyl group.

Pyrazole Ring Formation: The pyrazole ring is commonly synthesized through the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound or its equivalent. researchgate.netnih.gov For 1-(oxan-4-yl)pyrazole, the reaction would likely involve 4-hydrazinyloxane and a suitable three-carbon synthon. DFT calculations can model the reaction pathway, which typically proceeds through nucleophilic attack, cyclization, and dehydration steps, to determine the transition state geometries and activation energies. mdpi.com

Ethynylation: The introduction of the ethynyl group at the C5 position of the pyrazole ring can be achieved through various methods, with the Sonogashira coupling being a prominent example. researchgate.netnih.govgrafiati.com This palladium-catalyzed cross-coupling reaction would involve the reaction of a 5-halo-1-(oxan-4-yl)pyrazole with a terminal alkyne. Computational studies can shed light on the catalytic cycle of the Sonogashira reaction, including the oxidative addition, transmetalation, and reductive elimination steps, providing insights into the role of the catalyst and ligands. mdpi.com

Reactivity and Derivatization Strategies for the 5 Ethynyl 1 Oxan 4 Yl Pyrazole Core

Transformations at the Ethynyl (B1212043) Functional Group

The terminal alkyne of 5-ethynyl-1-(oxan-4-yl)pyrazole is a key site for a variety of chemical transformations, enabling the introduction of diverse molecular fragments.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used "click chemistry" reaction that allows for the formation of 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgnih.govrsc.org This reaction is known for its high yields, mild reaction conditions, and tolerance of a broad range of functional groups. organic-chemistry.orgresearchgate.net The reaction proceeds by the cycloaddition of an organic azide (B81097) to the terminal alkyne of this compound in the presence of a copper(I) catalyst. nih.govrsc.org The resulting triazole ring serves as a stable linker, connecting the pyrazole (B372694) core to other molecular entities.

The general reaction scheme is as follows:

Scheme 1: General scheme for the CuAAC reaction with this compound.

Table 1: Examples of CuAAC Reactions with Alkyne Analogs

Alkyne SubstrateAzide PartnerCatalyst SystemProductReference
(2RS,6RS)-2-azidoethyl)-6-(4-methoxyphenyl)dihydro-2H-pyran-4(3H)-onePhenylacetyleneSodium ascorbate, Copper(II) sulfate (B86663) pentahydrate(2RS,6RS)-2-(4-methoxyphenyl)-6-(2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethyl)dihydro-2H-pyran-4(3H)-one mdpi.com
(2RS,6RS)-2-azidoethyl)-6-(4-methoxyphenyl)dihydro-2H-pyran-4(3H)-oneTrimethylsilylacetyleneSodium ascorbate, Copper(II) sulfate pentahydrate(2RS,6RS)-2-(4-methoxyphenyl)-6-(2-(4-(trimethylsilyl)-1H-1,2,3-triazol-1-yl)ethyl)dihydro-2H-pyran-4(3H)-one mdpi.com
(2RS,6RS)-2-azidoethyl)-6-(4-methoxyphenyl)dihydro-2H-pyran-4(3H)-one3-EthynylpyridineSodium ascorbate, Copper(II) sulfate pentahydrate(2RS,6RS)-2-(4-methoxyphenyl)-6-(2-(4-(pyridin-3-yl)-1H-1,2,3-triazol-1-yl)ethyl)dihydro-2H-pyran-4(3H)-one mdpi.com

Sonogashira Cross-Coupling and other Palladium-Catalyzed Reactions

The Sonogashira cross-coupling reaction is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, allows for the direct attachment of aryl or vinyl substituents to the ethynyl group of this compound. wikipedia.orgresearchgate.net The reaction is typically carried out in the presence of a base and under mild conditions. wikipedia.orgbeilstein-journals.org

The general reaction scheme is as follows:

Scheme 2: General scheme for the Sonogashira cross-coupling reaction.

A variety of palladium catalysts and ligands can be employed to optimize the reaction for different substrates. researchgate.netrsc.orgaablocks.com Copper-free Sonogashira protocols have also been developed to avoid potential issues associated with the copper co-catalyst. rsc.org

Table 2: Examples of Sonogashira Coupling Reactions with Pyrazole Analogs

Pyrazole SubstrateCoupling PartnerCatalyst SystemProductReference
5-Chloro-3-methyl-1-phenyl-N-(prop-2-ynyl)-1H-pyrazole-4-carboxamideAryl iodides with electron-donating groupsPdCl2(PhCN)25-Chloro-3-methyl-1-phenyl-N-(3-arylprop-2-yn-1-yl)-1H-pyrazole-4-carboxamide derivatives researchgate.net
5-Tributylstannyl-4-fluoropyrazoleAryl iodidesPalladium catalyst5-Aryl-4-fluoropyrazole nih.gov

Electrophilic and Nucleophilic Additions to the Alkyne

The carbon-carbon triple bond of the ethynyl group is susceptible to both electrophilic and nucleophilic attack. Electrophilic addition reactions can be used to introduce a variety of functional groups, such as halogens or acyl groups. For instance, iodination of a pyrazole derivative with a propargyl substituent has been shown to target the triple bond.

Nucleophilic addition to the alkyne can also be employed for derivatization. These reactions typically require activation of the alkyne or the use of highly reactive nucleophiles.

Functionalization of the Pyrazole Ring

The pyrazole ring itself offers opportunities for further functionalization, allowing for the fine-tuning of the molecule's properties.

Electrophilic Aromatic Substitution Reactions

Due to its aromatic character, the pyrazole ring can undergo electrophilic aromatic substitution reactions. smolecule.comevitachem.comvulcanchem.com The position of substitution is influenced by the existing substituents on the ring. In many pyrazole systems, the C4 position is the most susceptible to electrophilic attack. smolecule.comresearchgate.net Common electrophilic substitution reactions include nitration, halogenation, and acylation. For example, nitration of 1-methylpyrazole (B151067) with nitric acid in trifluoroacetic anhydride (B1165640) yields 3-nitro-1-methylpyrazole. smolecule.com Halogenation at the C4 position of pyrazole-5-trifluoroborates has also been demonstrated using reagents like N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), and N-iodosuccinimide (NIS). whiterose.ac.uk

Table 3: Examples of Electrophilic Aromatic Substitution on Pyrazole Rings

Pyrazole SubstrateReagentReaction TypeProductReference
1-MethylpyrazoleNitric acid/Trifluoroacetic anhydrideNitration3-Nitro-1-methylpyrazole smolecule.com
Pyrazole-5-trifluoroborateN-Bromosuccinimide (NBS)BrominationC4-Brominated pyrazole-5-trifluoroborate whiterose.ac.uk
Pyrazole-5-trifluoroborateN-Chlorosuccinimide (NCS)ChlorinationC4-Chlorinated pyrazole-5-trifluoroborate whiterose.ac.uk
Pyrazole-5-trifluoroborateN-Iodosuccinimide (NIS)IodinationC4-Iodinated pyrazole-5-trifluoroborate whiterose.ac.uk

Nucleophilic Substitution and Derivatization

While less common than electrophilic substitution, nucleophilic substitution can occur on the pyrazole ring, particularly if it is activated by electron-withdrawing groups or by forming a pyrazolium (B1228807) salt. Additionally, the nitrogen atoms of the pyrazole ring can be alkylated or acylated. The regioselectivity of N-alkylation can often be controlled by the choice of reagents and reaction conditions. mdpi.com For instance, the use of different bases and solvents can direct the alkylation to either the N1 or N2 position of the pyrazole ring.

Regioselective Functionalization at C3 and C4 Positions

The pyrazole ring is an aromatic heterocycle with distinct electronic properties that influence its reactivity towards electrophilic and nucleophilic reagents. The numbering of the pyrazole core follows standard chemical nomenclature. thieme-connect.de In the context of this compound, the C3 and C4 positions are of particular interest for introducing chemical diversity.

Electrophilic substitution reactions on the pyrazole ring generally occur preferentially at the C4 position, as this avoids the formation of unstable positively charged intermediates at the nitrogen atoms. rrbdavc.org Halogenation is a common strategy to introduce a functional handle for further modifications. For instance, treatment of pyrazole-5-trifluoroborates with N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), or N-iodosuccinimide (NIS) leads to the corresponding C4-halogenated pyrazoles in good yields. whiterose.ac.uk These halogenated intermediates can then participate in cross-coupling reactions, such as Suzuki or Stille couplings, to introduce a wide variety of substituents at the C4 position. academie-sciences.fr

Functionalization at the C3 position is often more challenging due to the electronic nature of the pyrazole ring. However, specific strategies have been developed to achieve C3-selectivity. One approach involves the use of pyrazole N-oxides, which upon reaction with arynes, can lead to C3-hydroxyarylated products. scholaris.canih.gov This method has proven effective even when the C4 and C5 positions are unsubstituted. scholaris.canih.gov

Another strategy for C3 functionalization involves directed ortho-metalation, where a directing group on the N1 substituent guides the deprotonation and subsequent electrophilic quench at the C5 position, which can then be followed by further transformations. While the primary focus here is on C3 and C4, it's worth noting that the ethynyl group at C5 also provides a versatile handle for modifications via reactions like Sonogashira coupling or click chemistry.

The regioselectivity of these functionalization reactions is crucial for the systematic exploration of the chemical space around the pyrazole core. The ability to selectively introduce substituents at the C3 and C4 positions allows for the fine-tuning of a molecule's steric and electronic properties, which is essential for optimizing its biological activity.

Table 1: Regioselective Functionalization Reactions at C3 and C4 of Pyrazole Derivatives

PositionReaction TypeReagentsProduct TypeYield (%)Reference
C4Halogenation (Bromination)N-Bromosuccinimide (NBS)4-BromopyrazoleGood encyclopedia.pub
C4Halogenation (Chlorination)N-Chlorosuccinimide (NCS)4-Chloropyrazole75 whiterose.ac.uk
C4Halogenation (Iodination)N-Iodosuccinimide (NIS)4-Iodopyrazole50 whiterose.ac.uk
C4Vilsmeier-Haack FormylationPOCl₃, DMF4-Formylpyrazole66-85 encyclopedia.pub
C3HydroxyarylationArynes (from o-(trimethylsilyl)aryl triflates and CsF)3-Hydroxyarylpyrazole58-89 scholaris.canih.gov

Modifications and Transformations of the Oxan-4-yl Moiety

One common strategy involves the introduction of substituents on the oxan ring. This can be achieved by starting with a functionalized oxane derivative before its attachment to the pyrazole ring. For example, using a substituted tetrahydropyran-4-one in the initial pyrazole synthesis would lead to a substituted oxan-4-yl pyrazole.

Alternatively, the oxan-4-yl ring can be modified after the pyrazole core has been assembled. For instance, oxidation of the oxan ring could introduce a ketone functionality, which can then serve as a handle for further derivatization, such as reductive amination to introduce amino groups. Ring-opening reactions of the oxan moiety, while less common, could also be envisioned under specific conditions to generate acyclic ether derivatives.

The choice of modification on the oxan-4-yl group is often guided by the desire to improve pharmacokinetic properties. For instance, introducing polar groups can enhance aqueous solubility, while other substituents might be added to block potential sites of metabolism. Research has shown that six-membered saturated heterocyclic groups like the oxan-4-yl moiety can be effective in reducing the potential for certain drug-drug interactions. nih.gov

Table 2: Potential Modifications of the Oxan-4-yl Moiety

Modification TypeSynthetic ApproachPotential Outcome
Introduction of SubstituentsUse of substituted tetrahydropyran-4-one in pyrazole synthesisAltered lipophilicity and polarity
OxidationOxidation of the oxan ring to a ketoneIntroduction of a functional handle for further derivatization
Reductive AminationReaction of the ketone with an amine and a reducing agentIntroduction of amino groups, potentially improving solubility and providing a site for further conjugation
Ring OpeningAcid- or base-catalyzed cleavage of the ether linkagesGeneration of acyclic ether derivatives with different conformational flexibility

Design and Synthesis of Advanced Pyrazole Analogues

Building upon the functionalized this compound core, more complex and advanced analogues can be designed and synthesized to further probe biological targets and optimize activity.

Incorporation into Fused Heterocyclic Systems (e.g., Pyrazolo[4,3-d]pyrimidines)

The pyrazole ring can serve as a scaffold for the construction of fused heterocyclic systems, which often exhibit unique biological activities. Pyrazolo[4,3-d]pyrimidines, for example, are a class of compounds with demonstrated therapeutic potential, including as kinase inhibitors. nih.govnih.gov

The synthesis of pyrazolo[4,3-d]pyrimidines from a 5-ethynylpyrazole precursor typically involves a multi-step sequence. A common approach is the cyclocondensation of a 4-amino-5-cyanopyrazole derivative with a suitable one-carbon synthon, such as formamide (B127407) or formic acid. Therefore, the ethynyl group at the C5 position of this compound would first need to be transformed into a cyano group, and an amino group would need to be introduced at the C4 position.

Alternatively, the ethynyl group can be utilized directly in cyclization reactions. For instance, reaction with guanidine (B92328) or other amidine-containing reagents could potentially lead to the formation of the fused pyrimidine (B1678525) ring. The specific reaction conditions and reagents would determine the final structure and substitution pattern of the resulting pyrazolo[4,3-d]pyrimidine.

The construction of these fused systems significantly alters the shape, size, and electronic properties of the original pyrazole scaffold, opening up new avenues for interaction with biological targets.

Table 3: General Synthetic Strategies for Pyrazolo[4,3-d]pyrimidines

Starting Pyrazole DerivativeKey TransformationReagents for CyclizationFused System
4-Amino-5-cyanopyrazoleCyclocondensationFormamide, Formic acidPyrazolo[4,3-d]pyrimidine
5-EthynylpyrazoleCyclizationGuanidine, AmidinesPyrazolo[4,3-d]pyrimidine

Generation of Compound Libraries for Structure-Activity Relationship Studies

To systematically explore the structure-activity relationships (SAR) of this compound derivatives, the generation of compound libraries is a powerful strategy. By creating a diverse set of analogues with systematic variations at different positions of the molecule, researchers can identify key structural features responsible for biological activity.

A library based on the this compound scaffold can be constructed by employing the derivatization strategies discussed previously. For example, a library can be generated by:

Varying substituents at the C3 and C4 positions: Using a range of electrophiles and cross-coupling partners to introduce different functional groups.

Modifying the ethynyl group at C5: Employing Sonogashira coupling with various aryl or alkyl halides, or using click chemistry to introduce triazole-containing moieties.

Altering the oxan-4-yl group at N1: Synthesizing analogues with different substituents on the oxan ring or replacing it with other cyclic or acyclic moieties.

The design of such libraries is often guided by computational modeling and a deep understanding of the target's binding site. The resulting compounds are then screened for their biological activity, and the data is used to build SAR models that can predict the activity of new, untested compounds and guide the design of more potent and selective analogues. The development of such libraries is crucial in the hit-to-lead and lead optimization phases of drug discovery. cam.ac.uk

Table 4: Example of a Diversity-Oriented Synthesis Plan for a Compound Library

Scaffold PositionR-Group VariationSynthetic Method
C3H, Alkyl, ArylDirected metalation, Cross-coupling
C4Halogen, CN, NO₂, ArylElectrophilic substitution, Cross-coupling
C5 (from ethynyl)Aryl, Heteroaryl, TriazoleSonogashira coupling, Click chemistry
N1 (Oxan-4-yl)OH, NH₂, Substituted alkylModification of the oxan ring

Conclusion and Future Research Perspectives on 5 Ethynyl 1 Oxan 4 Yl Pyrazole

Current Understanding and Knowledge Gaps

Direct scientific literature on 5-Ethynyl-1-(oxan-4-yl)pyrazole is notably scarce. The current understanding of this compound is primarily derived from the well-documented properties of its constituent functional groups. The pyrazole (B372694) ring is a five-membered heterocycle known for its broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govnih.govnih.gov The ethynyl (B1212043) group is a highly reactive functional group that participates in a variety of chemical transformations, most notably in "click chemistry" for bioconjugation and materials science applications. The oxane (tetrahydropyran) ring can influence the molecule's solubility, metabolic stability, and binding interactions with biological targets. acs.org

A significant knowledge gap exists concerning the specific physicochemical properties, spectral data, and biological activity of this compound itself. There is a lack of published experimental data, which presents an open field for future investigation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₀H₁₂N₂OPubChem uni.lu
Molecular Weight176.22 g/mol ChemSrc chemsrc.com
Monoisotopic Mass176.09496 DaPubChem uni.lu
XlogP (predicted)0.8PubChem uni.lu
InChIInChI=1S/C10H12N2O/c1-2-9-3-6-11-12(9)10-4-7-13-8-5-10/h1,3,6,10H,4-5,7-8H2PubChem uni.lu
InChIKeyBBKLQXVCXDNLRX-UHFFFAOYSA-NPubChem uni.lu
SMILESC#CC1=CC=NN1C2CCOCC2PubChem uni.lu

Prospects for Novel Synthetic Methodologies

The synthesis of functionalized pyrazoles is a well-established area of organic chemistry. chim.itmdpi.com Classical methods often involve the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives. dergipark.org.tr More recent advancements include microwave-assisted synthesis, solvent-free techniques, and catalytic methods, which offer improved efficiency and selectivity. researchgate.net

A prospective synthetic route to this compound could involve the reaction of a suitably protected ethynyl-1,3-dicarbonyl compound with oxan-4-ylhydrazine. The use of modern catalytic systems could facilitate high yields and regioselectivity. mdpi.com The development of a robust and scalable synthesis for this compound is a crucial first step for enabling further research into its properties and applications.

Future Directions in Advanced Characterization and Computational Modeling

Once synthesized, a thorough characterization of this compound will be essential. Advanced analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry, will be required to confirm its structure. nih.gov Single-crystal X-ray diffraction would provide definitive information about its three-dimensional structure and intermolecular interactions. chim.it

Computational chemistry offers powerful tools to complement experimental studies. eurasianjournals.com Molecular modeling techniques like docking studies can predict the binding modes and affinities of pyrazole derivatives to biological targets. hilarispublisher.com Quantum mechanical calculations, particularly Density Functional Theory (DFT), can provide detailed insights into the electronic structure and reactivity of the molecule. eurasianjournals.com Molecular dynamics simulations can explore its conformational flexibility and interactions with its environment. acs.org For instance, Quantitative Structure-Activity Relationship (QSAR) models could be developed to correlate the structural features of this compound and its analogs with their biological activities. hilarispublisher.comshd-pub.org.rs

Potential as a Building Block in Complex Chemical Syntheses

The structural features of this compound make it a potentially valuable building block for the synthesis of more complex molecules. The pyrazole core is a versatile scaffold found in numerous pharmacologically active compounds. nih.govnih.gov The ethynyl group is a key functional handle for various coupling reactions, including the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), which is widely used in drug discovery and materials science to link different molecular fragments.

The presence of the oxane ring can enhance the "drug-likeness" of resulting molecules by improving their pharmacokinetic properties. Therefore, this compound could serve as a precursor for the synthesis of novel compounds with potential applications in areas such as anticancer or antimicrobial drug development. nih.gov

Q & A

Q. Key Data :

  • Molecular formula: C₁₀H₁₂N₂O (MW: 176.22) .
  • Yield optimization: Catalyst choice (e.g., Pd(PPh₃)₄) can improve yields from ~60% to >80% .

Basic: How is this compound characterized, and what analytical techniques are prioritized?

Methodological Answer:
Rigorous characterization involves:

Spectroscopic Analysis :

  • ¹H/¹³C NMR : Identifies proton environments (e.g., ethynyl proton at δ ~2.5–3.0 ppm; oxan-4-yl protons as multiplet signals) .
  • FTIR : Confirms functional groups (e.g., C≡C stretch ~2100 cm⁻¹, C-O in oxan-4-yl ~1100 cm⁻¹) .

Chromatography : HPLC or GC-MS validates purity and detects byproducts .

Melting Point : Consistency with literature values (e.g., 120–125°C for analogous pyrazoles) .

Advanced: How does the ethynyl group influence the compound’s reactivity in click chemistry applications?

Methodological Answer:
The ethynyl moiety enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming 1,2,3-triazoles for bioconjugation or material science applications.

  • Reactivity Factors :
    • Steric hindrance from the oxan-4-yl group may slow reaction kinetics, requiring optimized Cu(I) catalyst concentrations .
    • Solvent polarity (e.g., DMSO > THF) enhances reaction rates due to better solubility of azide partners .
  • Case Study : Ethynyl-pyrazoles exhibit ~70% conversion in 2 hours at 25°C with 1 mol% CuI .

Advanced: What strategies resolve contradictions in reported biological activities of pyrazole derivatives?

Methodological Answer:
Discrepancies in bioactivity data (e.g., antimicrobial vs. anti-inflammatory) arise from structural variations. Mitigation strategies include:

Structure-Activity Relationship (SAR) Studies :

  • Systematic substitution at C-3/C-5 positions to isolate pharmacophores (e.g., fluorophenyl groups enhance antimicrobial activity ).

In Silico Screening : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like COX-2 or bacterial enzymes, guiding experimental validation .

Standardized Assays : Replicating conditions (e.g., MIC testing at pH 7.4, 37°C) minimizes variability .

Advanced: How do solvent and catalyst choices impact regioselectivity in pyrazole functionalization?

Methodological Answer:

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states in SNAr reactions, favoring substitution at electron-deficient pyrazole positions .
  • Catalyst Design :
    • Palladium Complexes : Direct coupling to ethynyl groups with minimal byproducts (e.g., PdCl₂(PPh₃)₂ in THF) .
    • Biocatalysts : Guar gum accelerates cyclization via hydrogen bonding, achieving >85% regioselectivity for 1,3,5-trisubstituted pyrazoles .

Q. Data Example :

  • Reaction in DMF: 75% yield, 90% regioselectivity .
  • Reaction in ethanol: 60% yield, 70% regioselectivity .

Advanced: What computational models predict the compound’s interaction with biological targets?

Methodological Answer:

DFT Calculations : Optimize geometry (e.g., B3LYP/6-31G* basis set) to analyze electronic properties (HOMO-LUMO gap ~4.5 eV suggests moderate reactivity) .

Molecular Dynamics (MD) : Simulate binding to proteins (e.g., 100 ns simulations in GROMACS) to assess stability of ligand-receptor complexes .

Pharmacophore Modeling : Identify critical interaction sites (e.g., oxan-4-yl as a hydrogen bond acceptor) .

Advanced: How can structural modifications enhance the compound’s pharmacokinetic properties?

Methodological Answer:

Lipophilicity Adjustment : Introduce halogen atoms (e.g., fluorine at C-4) to improve membrane permeability (logP reduction from 2.1 to 1.5) .

Metabolic Stability : Methylation of the pyrazole nitrogen reduces CYP450-mediated oxidation, extending half-life (t₁/₂ from 2h to 5h in rat models) .

Prodrug Design : Esterification of the ethynyl group (e.g., acetyl protection) enhances oral bioavailability .

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